molecular formula C12H8N2O3 B2738808 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione CAS No. 91377-59-2

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione

Cat. No. B2738808
CAS RN: 91377-59-2
M. Wt: 228.207
InChI Key: MEPXCSBNWRSVLX-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione, also known as MIID, is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. MIID has a unique structure that makes it an ideal candidate for studying the mechanism of action of various biological processes.

Scientific Research Applications

1. Corrosion Inhibition

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione has been explored for its role in corrosion inhibition. For instance, it was evaluated as a part of a series of novel phthalimide derivatives for their potential to inhibit corrosion of mild steel in acidic media, demonstrating significant effectiveness in this application (Gao et al., 2019).

2. Synthesis of Novel Compounds

This compound has been involved in the synthesis of various novel compounds. One notable example is its role in the preparation of high enantiopure compounds that could be valuable in the development of antibacterial agents (Rajesh et al., 2011).

3. Herbicidal Activity

In the field of agriculture, 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione has been part of studies exploring its herbicidal properties. Research has shown that it can act as a potent herbicide, with the capability to inhibit specific enzymes in plants, thereby contributing to weed control (Jiang et al., 2011).

4. Green Synthesis Methods

The compound has also been a subject in the development of greener synthesis methods. Research focused on synthesizing isoindoline-1,3-dione derivatives in a more environmentally friendly manner has included this compound as a key component (Journal et al., 2019).

5. Molecular Docking and Biological Activity Studies

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione has been involved in molecular docking studies, particularly in the exploration of its cytotoxic and antioxidant activities. These studies aim to understand the compound's potential in medical applications, such as cancer treatment (Kumar et al., 2019).

6. Material Science Applications

Additionally, the compound has been investigated for its applications in material science, particularly in the development of new materials with unique properties (Then et al., 2018).

Future Directions

For more detailed information, consult relevant scientific literature . Researchers may uncover additional insights into this compound’s potential applications and mechanisms.

properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-7-6-10(13-17-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPXCSBNWRSVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione

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